molecular formula C10H10N4 B8704282 2-Hydrazinyl-5-phenylpyrazine CAS No. 88066-70-0

2-Hydrazinyl-5-phenylpyrazine

Cat. No.: B8704282
CAS No.: 88066-70-0
M. Wt: 186.21 g/mol
InChI Key: MHTNEGXFDFQNIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Hydrazinyl-5-phenylpyrazine is a pyrazine derivative characterized by a hydrazine group (-NH-NH₂) at the 2-position and a phenyl substituent at the 5-position of the pyrazine ring. Pyrazines are heterocyclic aromatic compounds with two nitrogen atoms in a six-membered ring, and their derivatives are widely studied for their biological activities, including antimycobacterial, antifungal, and antioxidant properties . The hydrazinyl group in this compound enhances its reactivity, making it a versatile intermediate in medicinal chemistry for synthesizing hydrazone-based derivatives and heterocyclic scaffolds .

Properties

CAS No.

88066-70-0

Molecular Formula

C10H10N4

Molecular Weight

186.21 g/mol

IUPAC Name

(5-phenylpyrazin-2-yl)hydrazine

InChI

InChI=1S/C10H10N4/c11-14-10-7-12-9(6-13-10)8-4-2-1-3-5-8/h1-7H,11H2,(H,13,14)

InChI Key

MHTNEGXFDFQNIX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(C=N2)NN

Origin of Product

United States

Comparison with Similar Compounds

Antimycobacterial Activity

  • This compound Derivatives: Substituted pyrazinecarboxamides derived from this scaffold exhibit MIC values in the micromolar range against Mycobacterium tuberculosis. For example, N-(4-hydroxyphenyl)-5-(pentylamino)pyrazine-2-carboxamide () has an MIC of 3.91 µg/mL (13.02 µM) .
  • Pyrazinamide Analogs : Compounds like those in , which incorporate salicylic acid moieties, show divergent activity profiles, targeting inflammatory pathways rather than mycobacterial growth .

Antifungal and Antioxidant Activity

  • Aminopyrazine Derivatives: Substitution with electron-donating groups (e.g., hydroxyl, methoxy) enhances antioxidant capacity, as seen in studies on aminopyrazine antioxidants (, Reference 14) .

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